molecular formula C19H23N3O B15061811 Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B15061811
M. Wt: 309.4 g/mol
InChI Key: SVAROYXVZNULED-UHFFFAOYSA-N
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Description

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine scaffold.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce halogen or nitro groups.

Scientific Research Applications

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Pyridine Derivatives: These compounds share the pyridine ring and may have similar chemical reactivity.

    Phenyl Derivatives: These compounds share the phenyl group and may have similar physical properties.

The uniqueness of this compound lies in its specific combination of these functional groups, which can result in unique biological and chemical properties.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

phenyl-[2-[6-(propylamino)pyridin-3-yl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C19H23N3O/c1-2-12-20-18-11-10-16(14-21-18)17-9-6-13-22(17)19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,14,17H,2,6,9,12-13H2,1H3,(H,20,21)

InChI Key

SVAROYXVZNULED-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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